Benproperine

antitussive efficacy potency

Benproperine (INN) is a piperidine-based, non-opioid antitussive with a unique dual mechanism—centrally inhibiting the cough center while peripherally blocking afferent sensory nerves. It demonstrates 2- to 4-fold greater potency than codeine in preclinical models without respiratory depression or addiction liability. Beyond cough suppression, benproperine selectively inhibits cancer cell migration and invasion by targeting ARPC2, sparing normal cells. It also reduces IL-6 levels in sepsis models. The S(-) enantiomer exhibits >2-fold higher AUC and Cmax versus R(+), making this racemate an ideal chiral pharmacokinetics probe. Choose benproperine for high-potency, non-narcotic antitussive programs and anti-metastatic drug discovery.

Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
CAS No. 2156-27-6
Cat. No. B1668004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenproperine
CAS2156-27-6
SynonymsBenproperine;  Bemproperina;  Benproperinum;  Pirexyl;  BRN 1258822;  BRN-1258822;  BRN1258822
Molecular FormulaC21H27NO
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3
InChIKeyJTUQXGZRVLWBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benproperine (CAS 2156-27-6) for Procurement: Core Chemical and Pharmacological Profile


Benproperine (INN) is a piperidine-derivative, non-opioid antitussive agent [1]. As a small molecule drug with the molecular formula C21H27NO and a molar mass of 309.45 g/mol, it is clinically administered as its phosphate or pamoate (embonate) salt [1]. Its primary indication is the symptomatic relief of non-productive, dry cough, for which it acts through a unique dual mechanism, exerting both central and peripheral effects on the cough reflex [2]. It is distinguished by its non-narcotic profile, lacking the significant respiratory depression and addiction potential associated with opioid-based antitussives like codeine [2][3].

Why Generic Substitution of Benproperine with Other Antitussives Is Not Straightforward


Interchanging benproperine with another 'non-narcotic' or 'antitussive' agent is scientifically unjustified without careful consideration of its unique multifactorial profile. Unlike many centrally-acting cough suppressants, benproperine's dual mechanism—involving both central cough center inhibition and peripheral afferent sensory nerve block—is not common to all agents in its class [1]. Furthermore, it exhibits a distinct safety and tolerability profile, particularly regarding its lack of respiratory depression, which directly contrasts with alternatives like codeine [1]. Emerging evidence also points to stereoselective pharmacokinetics and specific, non-antitussive bioactivities (e.g., selective inhibition of cancer cell migration) that are unique to this molecule and its enantiomers, making its selection over close analogs a matter of specific and quantifiable advantage [2].

Quantitative Differentiation Evidence for Benproperine vs. Comparators


Antitussive Potency: Benproperine vs. Codeine

In preclinical animal models, benproperine demonstrates significantly greater antitussive potency than codeine, a standard opioid comparator. Multiple independent sources report a 2- to 4-fold higher potency [1][2][3]. This quantitative difference supports the selection of benproperine for achieving effective cough suppression at potentially lower or comparable doses relative to codeine.

antitussive efficacy potency comparative study

Respiratory Safety: Benproperine vs. Codeine

A critical differentiator for benproperine is its lack of respiratory depression, a common and dose-limiting adverse effect of opioid antitussives like codeine. In fact, clinical sources note that benproperine does not depress respiration and may even accelerate the respiratory drive [1][2]. This represents a significant safety advantage, particularly for vulnerable patient populations or for use in contexts where respiratory function must be preserved.

respiratory depression safety antitussive codeine comparative study

Enantioselective Pharmacokinetics: S(-)-Benproperine vs. R(+)-Benproperine

The pharmacokinetics of benproperine are highly stereoselective following oral administration of the racemate. In human studies, the plasma concentrations of the S(-)-enantiomer were consistently and significantly higher than those of the R(+)-enantiomer [1][2]. Specifically, the mean AUC(0-t) and Cmax values for (-)-(S)-benproperine were found to be approximately 2.18 and 2.12 times greater, respectively, than those of (+)-(R)-benproperine [2]. This quantitative difference in systemic exposure is a key differentiator between the enantiomers.

enantioselective pharmacokinetics chiral stereoisomer

Selective Inhibition of Cancer Cell Migration: Benproperine vs. Non-cancer Cells

Benproperine has been identified as a selective inhibitor of cancer cell migration and invasion, a key process in metastasis. In preclinical studies, benproperine (1-10 μM) inhibited the migration and invasion of cancer cell lines (e.g., DLD-1, AsPC-1) and suppressed lung metastasis in an animal model at a dose of 50 mg/kg [1]. Crucially, this effect is selective for cancer cells; unlike other Arp2/3 complex inhibitors, benproperine did not inhibit the migration of normal cells [2]. This differential activity is a unique feature of benproperine.

cancer metastasis ARPC2 inhibitor cell migration selectivity

Anti-inflammatory Activity: Benproperine Reduces IL-6 in a Sepsis Model

Beyond its antitussive effects, benproperine exhibits a distinct anti-inflammatory activity not typically associated with other cough suppressants. In a mouse model of sepsis induced by lipopolysaccharide (LPS), benproperine treatment reduced levels of the pro-inflammatory cytokine IL-6 in the lungs and improved LPS-induced hypothermia [1]. Furthermore, benproperine reduced mortality in mice given a lethal dose of LPS [1]. Mechanistically, this effect was linked to the activation of Akt signaling [1].

anti-inflammatory IL-6 sepsis Akt signaling

Recommended Application Scenarios for Benproperine Based on Differentiated Evidence


Development of Non-opioid Antitussive Formulations

For research and development of new cough medications, benproperine is a lead compound of choice when a high-potency, non-opioid mechanism is required. Its 2- to 4-fold greater potency than codeine in preclinical models, coupled with its lack of respiratory depression, provides a strong, evidence-based rationale for its selection over traditional opioid alternatives [1][2]. This combination of efficacy and safety is critical for developing next-generation OTC or prescription cough remedies.

Chiral Pharmacokinetic Studies

Benproperine serves as a compelling case study for investigating enantioselective pharmacokinetics. The significant and well-documented difference in systemic exposure between its S(-) and R(+) enantiomers (with S(-) showing >2-fold higher AUC and Cmax) makes it an ideal model compound for studying chiral drug disposition and for developing enantiomer-specific analytical methods [3].

Preclinical Research on Cancer Metastasis

The discovery that benproperine is a selective inhibitor of cancer cell migration and invasion, targeting ARPC2, makes it a valuable tool for oncology research. Its unique ability to inhibit the migration of cancer cells while sparing normal cells differentiates it from other Arp2/3 complex inhibitors [4][5]. It is therefore a prime candidate for studies on the mechanisms of metastasis and for evaluating anti-metastatic therapeutic strategies.

Investigating IL-6-Mediated Inflammatory Diseases

Given its demonstrated ability to reduce IL-6 levels and improve survival in a preclinical sepsis model, benproperine is a unique research tool for studying IL-6-mediated inflammatory pathways [6]. Its dual role as a known clinical antitussive and a modulator of Akt signaling positions it as a candidate for drug repurposing studies aimed at inflammatory conditions where IL-6 is a key driver, such as sepsis or cytokine storm syndromes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benproperine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.